11-Epimisoprostol
11-Epimisoprostol
Misoprostol is a widely sold analog of prostaglandin E1 (PGE1) which has potent but relatively non-selective agonist activity with respect to the prostanoid EP receptor subgroup. Misoprostol has been used therapeutically for many years in humans for the treatment of gastric ulcer disease under the Searle tradename Cytotec. 11β-Misoprostol is one of several impurities which are possible in the production of commercial lots of bulk misoprostol, and is somewhat difficult to distinguish from other impurities such as 8-iso misoprostol. The pharmacology and EP receptor binding affinity for 11β-misoprostol have not been published.
Brand Name:
Vulcanchem
CAS No.:
58717-36-5
VCID:
VC0139139
InChI:
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1
SMILES:
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Molecular Formula:
C22H38O5
Molecular Weight:
382.541
11-Epimisoprostol
CAS No.: 58717-36-5
Cat. No.: VC0139139
Molecular Formula: C22H38O5
Molecular Weight: 382.541
* For research use only. Not for human or veterinary use.
Specification
| Description | Misoprostol is a widely sold analog of prostaglandin E1 (PGE1) which has potent but relatively non-selective agonist activity with respect to the prostanoid EP receptor subgroup. Misoprostol has been used therapeutically for many years in humans for the treatment of gastric ulcer disease under the Searle tradename Cytotec. 11β-Misoprostol is one of several impurities which are possible in the production of commercial lots of bulk misoprostol, and is somewhat difficult to distinguish from other impurities such as 8-iso misoprostol. The pharmacology and EP receptor binding affinity for 11β-misoprostol have not been published. |
|---|---|
| CAS No. | 58717-36-5 |
| Molecular Formula | C22H38O5 |
| Molecular Weight | 382.541 |
| IUPAC Name | methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
| Standard InChI | InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1 |
| Standard InChI Key | OJLOPKGSLYJEMD-XRULAAHKSA-N |
| SMILES | CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
| Appearance | Assay:≥98%A solution in methyl acetate |
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